Predicted Lipid Metabolism and DNA Synthesis Inhibition
Computational prediction models (PASS) assign high probability scores (Pa) to 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid for several biological activities relevant to therapeutic development. The compound shows a Pa of 0.999 for lipid metabolism regulation, 0.991 for DNA synthesis inhibition, and 0.961 for antineoplastic activity [1]. While these are predictive scores rather than direct experimental data, they provide a quantitative basis for prioritizing this specific substitution pattern over other QCA analogues that may lack such favorable predictions. For comparison, many structurally related QCAs in the same predictive analysis exhibit different activity profiles, underscoring the structure-dependent nature of these computational predictions [1].
DNA synthesis inhibitor: Pa=0.991
Antineoplastic: Pa=0.961
| Evidence Dimension | Predicted Probability of Activity (Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa=0.999; DNA synthesis inhibitor: Pa=0.991; Antineoplastic: Pa=0.961 |
| Comparator Or Baseline | Class average for quinoline-4-carboxylic acid derivatives (not specified, but Pa > 0.5 considered significant) |
| Quantified Difference | Not directly comparable; Pa values indicate high confidence in predicted activity relative to the model's training set |
| Conditions | In silico prediction using PASS (Prediction of Activity Spectra for Substances) software |
Why This Matters
The high predictive scores for specific therapeutic targets can guide procurement decisions for early-stage drug discovery and target identification, helping researchers select the most promising scaffold for experimental validation.
- [1] Quimque, M. T. J., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. International Journal of Molecular Sciences, 24(14), 11632. Table 1. View Source
